molecular formula C23H30N2O2 B2959811 3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1448123-09-8

3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide

Cat. No.: B2959811
CAS No.: 1448123-09-8
M. Wt: 366.505
InChI Key: VSDGDCULCVYCTB-UHFFFAOYSA-N
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Description

This compound belongs to the propanamide class, characterized by a central carboxamide group linked to aromatic and heterocyclic substituents. Its structure includes a 3,4-dimethylphenyl moiety and a 4-methoxypiperidinylphenyl group (Figure 1).

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17-4-5-19(16-18(17)2)6-11-23(26)24-20-7-9-21(10-8-20)25-14-12-22(27-3)13-15-25/h4-5,7-10,16,22H,6,11-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDGDCULCVYCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,4-dimethylbenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently acylated with a propanoyl chloride derivative to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitronium ions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the main compound’s inferred properties with structurally related propanamide derivatives from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Yield (%) Melting Point (°C) logP Key Substituents Source
Target Compound Not Provided ~380–400* ~2.5–3* 3,4-Dimethylphenyl, 4-methoxypiperidinyl
N-(3,4-Dimethylphenyl)-3-(1H-pyrazol-1-yl)propanamide C₁₄H₁₇N₃O 243.31 2.35 3,4-Dimethylphenyl, pyrazolyl
3-[4-(2-Furoyl)-1-piperazinyl]-N-cyclohexylpropanamide (5l) C₁₈H₂₇N₃O₃ 333.43 94 109–111 Furoyl-piperazinyl, cyclohexyl
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) C₂₂H₂₈N₂O₂ 364.47 61.9 116.8–117.8 Piperidinyl-ethoxy, phenyl
3-((4-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (8) C₁₇H₁₇F₃N₂O₃S 398.39 36 Sulfonamido, trifluoromethylphenyl

*Estimated based on structural analogs.

Key Observations:

Molecular Weight : The target compound’s molecular weight is likely higher than analogs with simpler substituents (e.g., pyrazolyl in ) due to the methoxypiperidinyl group.

logP : The 3,4-dimethylphenyl group may enhance lipophilicity compared to polar sulfonamido derivatives (e.g., compound 8 in ).

Melting Points : Piperidine/pyrrolidine-containing compounds (e.g., 12f in ) exhibit moderate melting points (~117–165°C), suggesting crystallinity influenced by hydrogen bonding from the amide group.

Pharmacological Potential (Inferred from Structural Motifs)

  • Piperidine/Piperazine Moieties : These groups are common in dopamine receptor antagonists (e.g., ) and antibacterial agents (e.g., ). The methoxypiperidinyl group in the target compound may enhance blood-brain barrier penetration .
  • Aryl Substituents : The 3,4-dimethylphenyl group could modulate receptor selectivity, similar to trifluoromethylphenyl derivatives in , which target dopamine D2 receptors.
  • Polar vs. Lipophilic Groups : Sulfonamido derivatives (e.g., compound 8 in ) may exhibit higher solubility, whereas the target compound’s lipophilicity (logP ~2.5–3) might favor membrane permeability .

Biological Activity

3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique molecular structure and potential biological activity. This compound features a complex arrangement of functional groups that may influence its interactions with biological targets, making it a subject of ongoing research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₉H₂₅N₂O₂
  • Molecular Weight: 313.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized that the compound may modulate neurotransmitter systems, particularly those involving serotonin (5-HT) receptors, which are critical in mood regulation and various psychological conditions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit significant pharmacological effects, including:

  • Serotonin Receptor Modulation: Compounds targeting serotonin receptors (such as 5-HT(1A), 5-HT(1B), and 5-HT(3A)) have been shown to influence mood and anxiety levels. For instance, related compounds have demonstrated high affinity for these receptors, suggesting potential antidepressant properties .
  • Inhibition of Serotonin Transporter (SERT): Similar compounds have been reported to inhibit SERT, leading to increased serotonin levels in the synaptic cleft, which is beneficial for treating depression .

Case Studies

  • Antidepressant Activity: A study on a structurally similar compound (Lu AA21004) demonstrated its multimodal action on serotonin receptors and SERT. It showed significant antidepressant-like effects in animal models after acute and chronic administration . This suggests that this compound may exhibit similar efficacy.
  • Behavioral Studies: In behavioral assays, compounds with analogous structures have been tested for their ability to alleviate symptoms of anxiety and depression in rodent models. Results indicated a reduction in anxiety-like behaviors following treatment .

Data Table: Comparison of Biological Activities

Compound NameTarget ReceptorsAffinity (K_i values)Effects on Behavior
This compound5-HT(1A), 5-HT(1B), SERTTBDTBD
Lu AA210045-HT(1A), 5-HT(1B), SERT15 nM (5-HT(1A))Antidepressant-like effects
N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide5-HT(3A), SERT1.6 nM (SERT)Reduced anxiety-like behavior

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